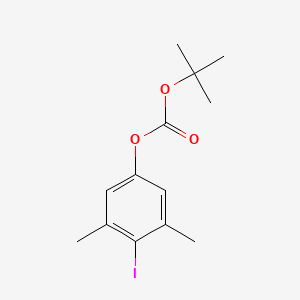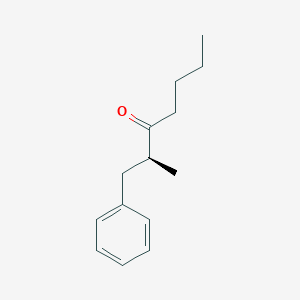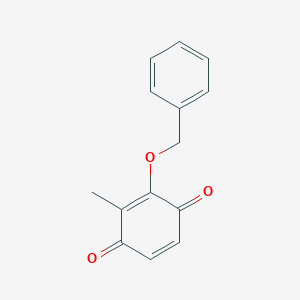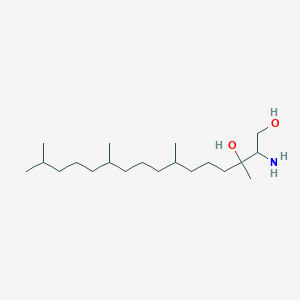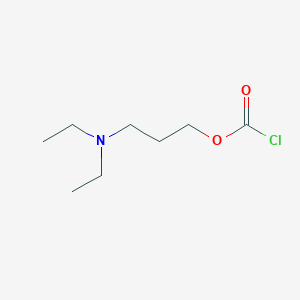
3-(Diethylamino)propyl carbonochloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Diethylamino)propyl carbonochloridate is an organic compound with the molecular formula C8H16ClNO2. It is a derivative of carbonochloridate, featuring a diethylamino group attached to a propyl chain. This compound is of interest in various chemical and industrial applications due to its reactivity and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(Diethylamino)propyl carbonochloridate can be synthesized through the reaction of 3-(diethylamino)propylamine with phosgene (carbonyl dichloride). The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction scheme is as follows:
3-(Diethylamino)propylamine+Phosgene→3-(Diethylamino)propyl carbonochloridate+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where phosgene is introduced to 3-(diethylamino)propylamine under controlled temperature and pressure conditions. The process requires stringent safety measures due to the toxic nature of phosgene.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Diethylamino)propyl carbonochloridate undergoes various chemical reactions, including:
Nucleophilic substitution: The carbonochloridate group is highly reactive towards nucleophiles, leading to the formation of substituted products.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-(diethylamino)propyl alcohol and hydrochloric acid.
Condensation reactions: It can react with amines to form ureas and carbamates.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles that react with this compound.
Solvents: Reactions are typically carried out in organic solvents such as dichloromethane or toluene.
Conditions: Reactions often require mild to moderate temperatures and may be catalyzed by bases or acids depending on the desired product.
Major Products
Substituted carbamates: Formed through reactions with alcohols.
Ureas: Formed through reactions with amines.
3-(Diethylamino)propyl alcohol: Formed through hydrolysis.
Applications De Recherche Scientifique
3-(Diethylamino)propyl carbonochloridate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes, such as the synthesis of peptide conjugates.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 3-(Diethylamino)propyl carbonochloridate involves its reactivity towards nucleophiles. The carbonochloridate group is electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of various substituted products, depending on the nature of the nucleophile. The compound’s reactivity is primarily driven by the electron-withdrawing effect of the carbonochloridate group, which enhances the electrophilicity of the carbon atom.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): A water-soluble carbodiimide used as a coupling agent in peptide synthesis.
3-(Diethylamino)propylamine: A precursor to 3-(Diethylamino)propyl carbonochloridate, used in various organic syntheses.
Uniqueness
This compound is unique due to its specific reactivity profile and the presence of both a diethylamino group and a carbonochloridate group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
180478-05-1 |
|---|---|
Formule moléculaire |
C8H16ClNO2 |
Poids moléculaire |
193.67 g/mol |
Nom IUPAC |
3-(diethylamino)propyl carbonochloridate |
InChI |
InChI=1S/C8H16ClNO2/c1-3-10(4-2)6-5-7-12-8(9)11/h3-7H2,1-2H3 |
Clé InChI |
WBQSQVIWBRQJOB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCOC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


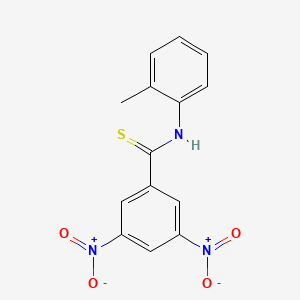
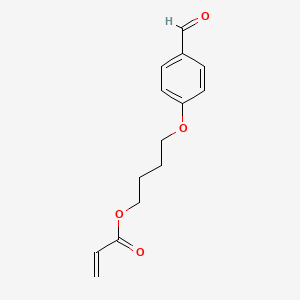
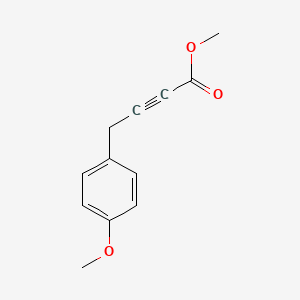

![(6S)-6-[2-(2-Fluorophenyl)ethyl]oxane-2,4-dione](/img/structure/B14245290.png)

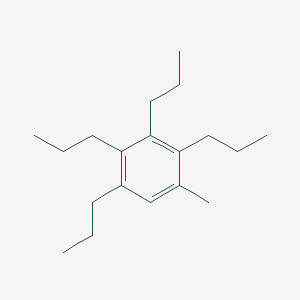
![N-[2,5-Bis(heptyloxy)phenyl]-2-chloro-3-oxobutanamide](/img/structure/B14245304.png)
![Oxazolidine, 4-(phenylmethyl)-3-[(phenylthio)methyl]-, (4S)-](/img/structure/B14245309.png)
![2-Naphthalenecarboxylic acid, 3-hydroxy-7-[(phenylamino)carbonyl]-](/img/structure/B14245330.png)
